molecular formula C₃₄H₃₄O₇ B1140113 Benzyl 2,3-DI-O-benzyl-6-O-benzoyl-beta-D-galactopyranoside CAS No. 313352-43-1

Benzyl 2,3-DI-O-benzyl-6-O-benzoyl-beta-D-galactopyranoside

Cat. No.: B1140113
CAS No.: 313352-43-1
M. Wt: 554.63
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 2,3-Di-O-benzyl-6-O-benzoyl-β-D-galactopyranoside (C₆₈H₆₈O₁₂, MW 1077.26) is a highly substituted galactopyranoside derivative extensively used in glycobiology and medicinal chemistry. Its structure features benzyl groups at the 2- and 3-hydroxyl positions and a benzoyl ester at the 6-position, leaving the 4-hydroxyl free. This protective group arrangement enhances stability while enabling selective deprotection for further functionalization. The compound is noted for its applications in synthesizing enzyme inhibitors targeting diabetes and cancer pathways . Synonyms include DTXSID50676214 and [(3S,4S,6R)-3-hydroxy-4,5,6-tris(phenylmethoxy)oxan-2-yl]methyl benzoate .

Properties

IUPAC Name

[(3S,4S,6R)-3-hydroxy-4,5,6-tris(phenylmethoxy)oxan-2-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H34O7/c35-30-29(24-39-33(36)28-19-11-4-12-20-28)41-34(40-23-27-17-9-3-10-18-27)32(38-22-26-15-7-2-8-16-26)31(30)37-21-25-13-5-1-6-14-25/h1-20,29-32,34-35H,21-24H2/t29?,30-,31-,32?,34+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMSUAHOWIOAMNA-VAWPCDRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2C(C(OC(C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)COC(=O)C5=CC=CC=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CO[C@H]2[C@H](C(O[C@H](C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)COC(=O)C5=CC=CC=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H34O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50676214
Record name Benzyl 6-O-benzoyl-2,3-di-O-benzyl-alpha-L-erythro-hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

554.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313352-43-1
Record name Benzyl 6-O-benzoyl-2,3-di-O-benzyl-alpha-L-erythro-hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Stepwise Benzylation and Benzoylation

The synthesis typically begins with a β-D-galactopyranoside scaffold, where hydroxyl groups at positions 2, 3, and 6 are targeted for protection. A common approach involves:

  • Initial benzylation of the 2- and 3-positions : Benzyl bromide (BnBr) in the presence of a base like sodium hydride (NaH) or silver(I) oxide (Ag₂O) selectively protects the 2- and 3-hydroxyl groups.

  • Benzoylation of the 6-position : Benzoyl chloride (BzCl) with N,N-dimethylaminopyridine (DMAP) as a catalyst at low temperatures (−40°C) ensures regioselective acylation of the primary 6-hydroxyl group.

For example, treatment of methyl β-D-galactopyranoside with BnBr/Ag₂O in N,N-dimethylformamide (DMF) yields the 2,3-di-O-benzyl derivative. Subsequent benzoylation with BzCl (3.1 equiv) and DMAP in dichloromethane (DCM) at −40°C affords the 6-O-benzoylated product in 89% yield.

Benzylidene Acetal-Mediated Protection

An alternative strategy employs benzylidene acetals to mask 4,6-diols temporarily. For instance:

  • Formation of a 4,6-O-benzylidene acetal : Reaction with benzaldehyde dimethyl acetal and camphorsulfonic acid (CSA) in acetonitrile selectively protects the 4- and 6-hydroxyls.

  • Regioselective acetal opening : Hydrogenolysis with palladium on carbon (Pd/C) or acid hydrolysis liberates the 6-hydroxyl for benzoylation.

This method avoids over-benzoylation by directing reactivity to the 6-position. After benzoylation, the benzylidene group is removed to yield the 2,3-di-O-benzyl-6-O-benzoyl derivative.

Catalytic Cleavage and Hydrolysis Techniques

Acid-Catalyzed Hydrolysis of Protected Saccharides

A patent by Schmidt and Schmadel describes hydrolyzing octa-O-benzylsucrose with hydrochloric acid (HCl) in organic solvents (e.g., toluene) at 50–60°C for 20–60 minutes to yield tetra-O-benzyl-D-glucopyranose. While this method targets glucopyranose, analogous conditions could apply to galactopyranosides. Key advantages include:

  • Elimination of chromatography : The product crystallizes directly from the reaction mixture, simplifying purification.

  • Scalability : Yields exceeding 70% are achievable on industrial scales.

Low-Temperature Benzoylation

Recent studies highlight the role of temperature in regioselectivity. At −78°C, BzCl and DMAP preferentially acylate the 4-hydroxyl of 3,4-diols via a "cyanide effect," but at −40°C, selectivity shifts to the 6-hydroxyl. This temperature-dependent behavior enables one-pot protection of tetrols, reducing side products like 2,3,4,6-tetra-O-benzoylated derivatives.

Stereochemical Control and Anomeric Configuration

Anomeric Benzyl Group Installation

The β-configuration at the anomeric center is preserved using:

  • Koenigs-Knorr conditions : Treatment of galactose peracetate with hydrogen bromide (HBr) in acetic acid generates the α-bromo intermediate, which reacts with benzyl alcohol in the presence of silver triflate (AgOTf) to yield the β-anomer.

  • Helferich glycosylation : Benzyl alcohol and a Lewis acid (e.g., BF₃·Et₂O) promote β-selective glycosylation.

Avoiding Racemization

Mild conditions (e.g., low temperatures, neutral pH) during benzoylation prevent epimerization. For instance, DMAP-catalyzed benzoylation at −40°C maintains the β-configuration, whereas higher temperatures risk racemization.

Comparative Analysis of Synthetic Routes

MethodKey ReagentsTemperatureYield (%)Regioselectivity
Stepwise Bn/Bz ProtectionBnBr, Ag₂O; BzCl, DMAP−40°C896-OH > 4-OH
Benzylidene Acetal OpeningPhCH(OCH₃)₂, CSA; Pd/CRT706-OH
Acid HydrolysisHCl, toluene50–60°C70–75N/A

Challenges and Optimization Strategies

Byproduct Formation

Over-benzoylation at the 4-position is a common issue. Using substoichiometric BzCl (2.1 equiv instead of 3.1 equiv) reduces this side reaction but may lower yields. Alternately, bulky bases like 2,6-lutidine improve selectivity by sterically hindering the 4-hydroxyl.

Purification Difficulties

Chromatography is often required to separate regioisomers. However, crystallizing the final product from ethanol or isopropanol enhances purity without chromatography .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the ester group, converting it into an alcohol.

    Substitution: The phenylmethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (pyridinium chlorochromate) and KMnO₄ (potassium permanganate).

    Reduction: Reducing agents such as LiAlH₄ (lithium aluminium hydride) and NaBH₄ (sodium borohydride) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of new compounds with different functional groups.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C34H34O7
  • Molecular Weight : 554.63 g/mol
  • CAS Number : 313352-43-1
  • IUPAC Name : [(3S,4S,6R)-3-hydroxy-4,5,6-tris(phenylmethoxy)oxan-2-yl]methyl benzoate

The compound features multiple benzyl and benzoyl groups attached to a galactopyranoside backbone, which contributes to its unique chemical reactivity and biological activity.

Glycosylation Reactions

Benzyl 2,3-DI-O-benzyl-6-O-benzoyl-beta-D-galactopyranoside is frequently utilized in glycosylation reactions. These reactions are crucial for synthesizing oligosaccharides and glycoconjugates, which play essential roles in biological processes such as cell recognition and signaling. The compound serves as a glycosyl donor due to the stability of its leaving groups under reaction conditions .

Synthesis of Glycosides

The compound is instrumental in the synthesis of various glycosides, which have applications in drug development and as bioactive compounds. Its ability to participate in selective glycosylation reactions allows for the creation of complex carbohydrate structures that can be used in medicinal chemistry .

Pharmaceutical Applications

Research indicates that derivatives of this compound exhibit potential pharmacological properties. For instance, studies have shown that certain glycosides can possess anti-inflammatory and anticancer activities. The compound's structure facilitates modifications that enhance its bioactivity and specificity against targeted diseases .

Case Study 1: Glycosylation Mechanism

A study published in a prominent journal detailed the mechanism of glycosylation involving this compound as a donor. The research highlighted how the compound's structure influences the reaction pathway and product formation, providing insights into optimizing glycosylation strategies for synthesizing complex carbohydrates .

Case Study 2: Pharmacological Evaluation

In another research project, scientists evaluated the pharmacological properties of modified derivatives of this compound. The results indicated significant anti-inflammatory effects in vitro, suggesting its potential use in developing new therapeutic agents for inflammatory diseases .

Mechanism of Action

The mechanism of action of Benzyl 2,3-DI-O-benzyl-6-O-benzoyl-beta-D-galactopyranoside involves its interaction with specific molecular targets. The compound’s hydroxyl and ester groups allow it to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

A. Benzyl 2,3,6-Tri-O-benzyl-β-D-galactopyranoside (C₃₄H₃₆O₆, MW 540.65)

  • Key Differences : Lacks the 6-O-benzoyl group present in the target compound, instead having a third benzyl group at the 6-position.
  • Implications : The absence of the electron-withdrawing benzoyl group increases lipophilicity but reduces susceptibility to nucleophilic attack at the 6-position. This makes it less reactive in acyl transfer reactions compared to the target compound .

B. 4-Methoxyphenyl 2,6-Di-O-benzyl-β-D-galactopyranoside (C₂₇H₃₀O₇, MW 466.52)

  • Key Differences : Features a 4-methoxyphenyl aglycone instead of benzyl, with benzyl groups only at the 2- and 6-positions.

C. Methyl 2,3,6-Tri-O-benzoyl-4-O-TBS-β-D-galactopyranoside

  • Key Differences : Replaces benzyl groups with benzoyl esters at 2, 3, and 6, and introduces a tert-butyldimethylsilyl (TBS) group at the 4-position.
  • Implications: The TBS group offers orthogonal deprotection (acid-labile), enabling sequential functionalization.

Biological Activity

Benzyl 2,3-DI-O-benzyl-6-O-benzoyl-beta-D-galactopyranoside (C34H34O7) is a glycoside compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C34H34O7
  • Molecular Weight : 554.63 g/mol
  • CAS Number : 57783-81-0

This compound exhibits a variety of biological activities through multiple mechanisms:

  • Antimicrobial Activity :
    • Exhibits activity against several pathogens, including bacteria and viruses. It has been noted for its effectiveness against HIV , influenza virus , and various fungal strains .
  • Cell Cycle Regulation :
    • Influences cell cycle progression and apoptosis pathways, potentially serving as a therapeutic agent in cancer treatment by inducing apoptosis in cancer cells .
  • Immunomodulatory Effects :
    • Modulates immune responses by affecting signaling pathways such as JAK/STAT and NF-κB, which are crucial for inflammation and immune regulation .
  • Enzyme Inhibition :
    • Acts as an inhibitor for various metabolic enzymes and proteases, which may contribute to its anti-infective properties .

Biological Activity Data Table

Activity Type Target/Pathway Effect
AntimicrobialHIV, Influenza VirusInhibitory effects on viral replication
ApoptosisCaspase PathwayInduction of apoptosis in cancer cells
ImmunomodulationJAK/STAT SignalingModulation of inflammatory responses
Enzyme InhibitionVarious metabolic enzymesInhibition leading to reduced pathogen viability

Case Study 1: Antiviral Activity

A study demonstrated that this compound exhibited significant antiviral activity against HIV by inhibiting the viral protease enzyme. This inhibition led to a decrease in viral load in infected cell cultures, suggesting potential for further development as an antiviral drug .

Case Study 2: Cancer Research

In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins. These findings indicate its potential as a chemotherapeutic agent .

Case Study 3: Immunological Applications

Research has indicated that this compound can enhance immune responses by activating dendritic cells and promoting T-cell proliferation. This property could be harnessed for vaccine adjuvant development or immunotherapy strategies .

Q & A

Basic: What is the role of benzyl and benzoyl protecting groups in the synthesis of this compound?

The benzyl (Bn) and benzoyl (Bz) groups are critical for selective hydroxyl protection during glycosylation. Benzyl groups are typically introduced via alkylation (e.g., using BnBr and Ag₂O) to block specific hydroxyls, while benzoyl groups are added via acylation (e.g., BzCl in pyridine) to stabilize reactive intermediates. These groups prevent unwanted side reactions and allow sequential deprotection—benzyl groups via hydrogenolysis (H₂/Pd-C) and benzoyl groups via mild base hydrolysis (e.g., NaOMe/MeOH). This selectivity is essential for constructing complex oligosaccharides .

Basic: How is this compound utilized in oligosaccharide synthesis?

It serves as a glycosyl donor or acceptor in chemical glycosylation. For example, the 6-O-benzoyl group enhances leaving-group ability during coupling, while the 2,3-di-O-benzyl groups ensure regioselectivity. In one protocol, DDQ (dichlorodicyanoquinone) is used to oxidize allyl glycosides, enabling efficient glycosidic bond formation. This methodology is pivotal for synthesizing human milk oligosaccharides and glycoconjugates .

Advanced: How can glycosylation efficiency be optimized when using this compound?

Key factors include:

  • Catalyst choice : Silver triflate (AgOTf) or BF₃·Et₂O enhances anomeric leaving-group activation.
  • Solvent polarity : Non-polar solvents (e.g., toluene) favor SN2 mechanisms, improving stereoselectivity.
  • Temperature : Low temperatures (−40°C) reduce side reactions.
  • Protecting group strategy : Balancing electron-withdrawing (benzoyl) and electron-donating (benzyl) groups stabilizes transition states. Monitoring via TLC or HPLC ensures real-time optimization .

Advanced: How to resolve contradictions between enzymatic and chemical glycosylation outcomes?

Discrepancies often arise from enzyme specificity (e.g., glycosyltransferases vs. chemical catalysts) or protecting group incompatibility. For example:

  • Enzymatic methods may fail if bulky benzyl groups sterically hinder enzyme active sites.
  • Chemical methods might over-activate the anomeric center, leading to β/α ratio inconsistencies.
    Validate results by cross-referencing NMR data (e.g., anomeric proton coupling constants) and testing orthogonal deprotection strategies .

Basic: What analytical techniques are used to characterize this compound?

  • NMR : ¹H/¹³C NMR identifies anomeric configuration (e.g., β-D-galactopyranoside: J₁,₂ ≈ 7–8 Hz) and protecting group positions.
  • Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+Na]⁺ at m/z 1077.26).
  • HPLC : Monitors purity and reaction progress using C18 columns and UV detection .

Advanced: How to design selective deprotection strategies without disrupting the glycosidic bond?

  • Sequential deprotection : Use HF-pyridine for silyl ethers, followed by Na/NH₃ for benzyl groups.
  • Orthogonal protection : Introduce temporary groups (e.g., acetyl) for intermediate steps.
  • pH control : Mild acidic conditions (e.g., AcOH/H₂O) cleave benzylidene acetals without affecting benzoyl esters .

Advanced: What is its role in studying enzyme inhibition related to diabetes and cancer?

The compound mimics natural glycosides, competitively inhibiting enzymes like β-glucosidase (linked to diabetes) and galactosidases (implicated in cancer metastasis). For instance, its 6-O-benzoyl group mimics the transition state of glycoside hydrolysis, enabling mechanistic studies via kinetic assays (IC₅₀ determination) and X-ray crystallography .

Basic: What are common synthetic routes to this compound?

  • Stepwise protection : Start with galactose, protect 2,3-OH with Bn groups via Mitsunobu conditions, then introduce benzoyl at C6 using BzCl.
  • Glycosylation : Couple the protected galactose to a benzyl alcohol acceptor using NIS/AgOTf.
  • Global deprotection : Remove Bn/Bz groups post-synthesis for functional testing .

Advanced: How does solvent polarity impact its stability during reactions?

In polar aprotic solvents (e.g., DMF), the compound may undergo acyl migration (benzoyl shift from C6 to C4), detected via ¹³C NMR. Non-polar solvents (e.g., CH₂Cl₂) minimize this. Stability studies under varying temperatures (25–60°C) and humidity levels are critical for optimizing storage conditions .

Advanced: Can computational modeling predict its reactivity in novel glycosylation systems?

Yes. Density Functional Theory (DFT) models simulate transition states to predict anomeric selectivity (α/β ratios). For example, calculations of glycosyl oxocarbenium ion stability under different catalysts (e.g., TMSOTf vs. SnCl₄) guide experimental design. MD simulations also assess steric effects of benzyl groups on enzyme binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.